![molecular formula C17H14N2O3S B381492 methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate CAS No. 315702-33-1](/img/structure/B381492.png)
methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate
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Overview
Description
Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C19H15N3O3S and its CAS number 1186195-60-7.
Scientific Research Applications
I’ve conducted a search for the scientific research applications of “methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate”, also known as “methyl 4-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate”. However, detailed information on specific applications for this compound is not readily available in the search results. The available information is more general and pertains to quinazolinone derivatives rather than this compound specifically.
Medicinal Chemistry
Quinazolinones are explored for their potential use in medicinal chemistry due to their pharmacological properties. They have been studied for their anti-inflammatory, anticonvulsant, and anticancer activities .
Biological Activity
These compounds have been synthesized and tested for a variety of biological activities, including antimicrobial, antiviral, and antiparasitic effects .
Chemical Synthesis
Quinazolinones serve as intermediates in chemical synthesis processes for creating more complex molecules with potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of this compound are Tankyrases (TNKS) . TNKS, belonging to the poly (ADP-ribose) polymerase family, are known for their multi-functioning capabilities and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
The compound interacts with its targets, TNKS, by binding to the conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 . This interaction is corroborated by high per-residue energy contributions and consistent high-affinity interactions of these residues . The binding free energy of the compound showed estimated total energy of −43.88 kcal/mol and −30.79 kcal/mol towards TNKS-1 and 2, respectively .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway, which is essential for various cellular processes . The inhibition of TNKS disrupts this pathway, leading to downstream effects that can influence cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on TNKS. This inhibition can disrupt the Wnt β-catenin pathway, potentially influencing cell proliferation and differentiation .
properties
IUPAC Name |
methyl 4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-16(21)12-8-6-11(7-9-12)10-23-17-18-14-5-3-2-4-13(14)15(20)19-17/h2-9H,10H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYLTYTJKXKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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